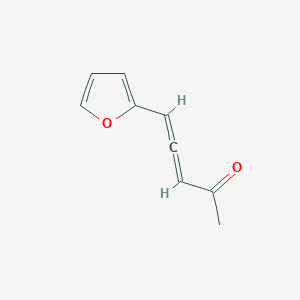
Di(propan-2-yl)(trimethylsilyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(propan-2-yl)(trimethylsilyl)phosphane is a chemical compound that belongs to the class of tertiary phosphines It is characterized by the presence of two isopropyl groups and one trimethylsilyl group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di(propan-2-yl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagentsThe reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Di(propan-2-yl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .
Applications De Recherche Scientifique
Di(propan-2-yl)(trimethylsilyl)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound is studied for its potential role in biological systems, particularly in the development of phosphine-based drugs.
Medicine: Research is ongoing to explore its use in medicinal chemistry, including its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of di(propan-2-yl)(trimethylsilyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property allows it to form stable complexes with transition metals, facilitating catalytic reactions. The molecular targets and pathways involved include coordination with metal centers and participation in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropylphosphine: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the isopropyl groups.
Diphenylphosphine: Contains phenyl groups instead of isopropyl groups.
Uniqueness
Di(propan-2-yl)(trimethylsilyl)phosphane is unique due to the presence of both isopropyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties make it a versatile ligand in catalysis and a valuable reagent in synthetic chemistry .
Propriétés
Numéro CAS |
76182-05-3 |
|---|---|
Formule moléculaire |
C9H23PSi |
Poids moléculaire |
190.34 g/mol |
Nom IUPAC |
di(propan-2-yl)-trimethylsilylphosphane |
InChI |
InChI=1S/C9H23PSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3 |
Clé InChI |
NLVFOIYZSCGONS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


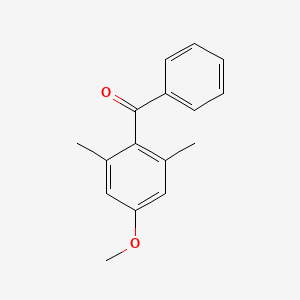
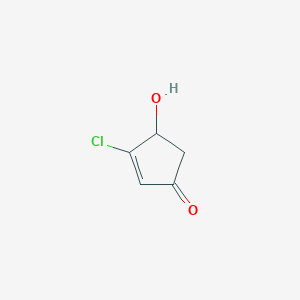
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
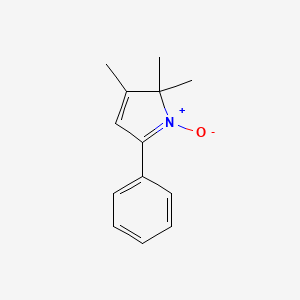
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
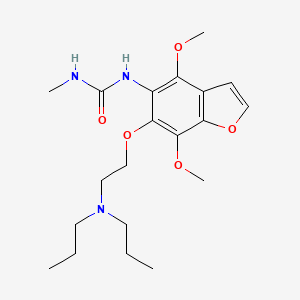
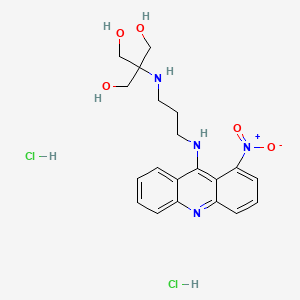
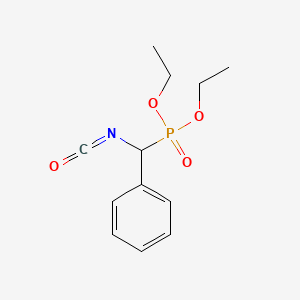
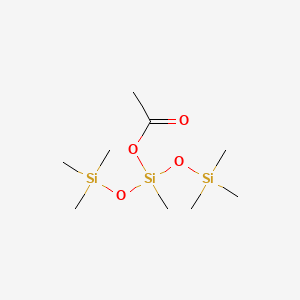
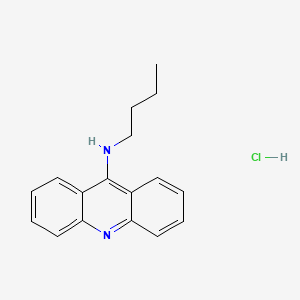

![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
